3-[4-(propan-2-yl)phenyl]pyrrolidine
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Overview
Description
3-[4-(propan-2-yl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-(propan-2-yl)phenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to show activity against various targets, including ck1γ and ck1ε . The role of these targets is crucial in various cellular processes, including cell division and circadian rhythms .
Mode of Action
It is known that the pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways, depending on their target selectivity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds, including their lipophilicity, molecular weight, and hydrogen bonding capacity, can influence their pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pyrrolidine compounds .
Preparation Methods
The synthesis of 3-[4-(propan-2-yl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-(propan-2-yl)phenyl group. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-[4-(propan-2-yl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-[4-(propan-2-yl)phenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
3-[4-(propan-2-yl)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
1082806-57-2 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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